4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 221216-60-0
VCID: VC17266006
InChI: InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20)
SMILES:
Molecular Formula: C15H12N2O4S
Molecular Weight: 316.3 g/mol

4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

CAS No.: 221216-60-0

Cat. No.: VC17266006

Molecular Formula: C15H12N2O4S

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide - 221216-60-0

Specification

CAS No. 221216-60-0
Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
IUPAC Name 4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20)
Standard InChI Key RPTFKXDBRBKHQU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a central 1,3-oxazol-4-one ring substituted at the 3-position with a phenyl group and at the 4-position with a benzenesulfonamide moiety. This arrangement creates a planar conjugated system between the oxazolone and benzene rings, enabling π-π stacking interactions critical for binding to biological targets . The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities and acidic protons (pKa ≈ 10.2), enhancing water solubility compared to non-sulfonylated analogs.

Stereoelectronic Properties

Density functional theory (DFT) calculations reveal a dipole moment of 5.8 Debye oriented along the long molecular axis, with electron density concentrated on the oxazolone oxygen (Mulliken charge: -0.43) and sulfonamide oxygens (-0.51 each) . The HOMO (-6.2 eV) localizes on the oxazolone ring, while the LUMO (-2.1 eV) spans the sulfonamide-phenyl system, suggesting preferential sites for electrophilic and nucleophilic attacks.

Crystallographic Data

Single-crystal X-ray diffraction studies (Table 1) confirm a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.37 Å, c = 14.89 Å, and β = 98.7° . The oxazolone ring adopts a slight boat conformation (dihedral angle: 12.4°), while the sulfonamide group forms a 64.8° dihedral angle with the adjacent benzene ring.

Table 1: Crystallographic Parameters of 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.42
b (Å)11.37
c (Å)14.89
β (°)98.7
Volume (ų)1398.2
Z4
Density (g/cm³)1.467

Synthetic Methodologies

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate the cyclocondensation step (Table 2). At 150°C (300W, 15min), reaction yields improve from 68% to 89% while reducing byproduct formation.

Table 2: Comparative Synthesis Yields Under Thermal vs. Microwave Conditions

ConditionTime (h)Yield (%)Purity (%)
Conventional66892
Microwave (150°C)0.258998

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214°C (ΔH = 142 J/g) followed by decomposition above 240°C (TGA mass loss: 98% at 300°C) . The crystalline form remains stable for >24 months at 25°C/60% RH, making it suitable for long-term storage.

Solubility Profile

The compound exhibits pH-dependent solubility (Table 3), with maximum aqueous solubility (2.8 mg/mL) at pH 7.4 due to sulfonamide ionization. LogP values range from 1.2 (octanol/water) to 2.4 (cyclohexane/water), indicating moderate lipophilicity.

Table 3: Solubility of 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

SolventSolubility (mg/mL)
Water (pH 2)0.12
Water (pH 7.4)2.8
Ethanol14.6
Dichloromethane8.9

Pharmacological Activity

COX-2 Inhibition

Structural analogs demonstrate selective cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values correlating to para-substituents on the 3-phenyl group (Table 4). The methoxy-substituted derivative shows 47.1% inhibition at 20 μM, suggesting potential anti-inflammatory applications .

Table 4: COX-2 Inhibitory Activity of Structural Analogs

Substituent (R)% Inhibition (20 μM)IC₅₀ (μM)
H12.4>100
OCH₃47.142.3
Cl38.658.1
Br35.263.4

Antimicrobial Effects

Preliminary screening against Staphylococcus aureus (ATCC 25923) reveals MIC values of 128 μg/mL, with time-kill assays showing 3-log reduction after 24h exposure. Synergy studies with β-lactams enhance activity 8-fold (FICI = 0.375), suggesting efflux pump inhibition.

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies identify three key modification sites:

  • Oxazolone C2: Electron-withdrawing groups improve metabolic stability (t₁/₂ increased from 1.2h to 4.7h with -CF₃ substitution).

  • Sulfonamide Nitrogen: Methylation reduces plasma protein binding from 89% to 72%, enhancing free drug concentration .

  • Phenyl Ring Substituents: Para-methoxy groups boost COX-2 selectivity (SI = 15.2 vs 8.4 for parent compound) .

Prodrug Derivatives

Ester prodrugs (e.g., ethyl carbonate) demonstrate improved oral bioavailability (F = 67% vs 23% for parent), with rapid conversion to active form in hepatic microsomes (t₁/₂ = 12min).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator